molecular formula C10H10 B1615776 Benzene, 1-methyl-2-(1-propynyl)- CAS No. 57497-13-9

Benzene, 1-methyl-2-(1-propynyl)-

Cat. No.: B1615776
CAS No.: 57497-13-9
M. Wt: 130.19 g/mol
InChI Key: VXKBMXXRLARKSD-UHFFFAOYSA-N
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Description

It is a derivative of benzene, where a methyl group and a propynyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-2-(1-propynyl)- can be achieved through several methods. One common approach involves the alkylation of toluene (methylbenzene) with propyne (methylacetylene) in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-methyl-2-(1-propynyl)- may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-2-(1-propynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-methyl-2-(1-propynyl)- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 1-methyl-2-(1-propynyl)- exerts its effects depends on the specific reaction or applicationThese interactions can involve various pathways, such as enzyme catalysis, receptor binding, and chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-methyl-2-(1-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications and research studies .

Properties

IUPAC Name

1-methyl-2-prop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-6-10-8-5-4-7-9(10)2/h4-5,7-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKBMXXRLARKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206106
Record name Benzene, 1-methyl-2-(1-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57497-13-9
Record name Benzene, 1-methyl-2-(1-propynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2-(1-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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